Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 5266-60-4
VCID: VC7978393
InChI: InChI=1S/C13H26NO5PS2/c1-6-13(5,12(16)17-7-2)14-11(15)10-22-20(21,18-8-3)19-9-4/h6-10H2,1-5H3,(H,14,15)
SMILES: CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC
Molecular Formula: C13H26NO5PS2
Molecular Weight: 371.5 g/mol

Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate

CAS No.: 5266-60-4

Cat. No.: VC7978393

Molecular Formula: C13H26NO5PS2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate - 5266-60-4

Specification

CAS No. 5266-60-4
Molecular Formula C13H26NO5PS2
Molecular Weight 371.5 g/mol
IUPAC Name ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate
Standard InChI InChI=1S/C13H26NO5PS2/c1-6-13(5,12(16)17-7-2)14-11(15)10-22-20(21,18-8-3)19-9-4/h6-10H2,1-5H3,(H,14,15)
Standard InChI Key ZVLVGXADXWMLKV-UHFFFAOYSA-N
SMILES CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC
Canonical SMILES CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 2-methylbutanoate ethyl ester backbone substituted at the α-carbon with an amide-linked thioacetyl group. This thioacetyl group is further modified with a diethoxyphosphinothioylsulfanyl moiety, creating a hybrid structure that merges ester, amide, and organophosphorus characteristics . The stereochemistry at the α-carbon remains unspecified in most records, though a related stereoisomer (ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methyl-butanoate) has been documented under CAS 19476-82-5 .

Table 1: Key Identifiers and Computed Properties

PropertyValueSource
CAS Number5266-60-4
Molecular FormulaC13H26NO5PS2\text{C}_{13}\text{H}_{26}\text{NO}_5\text{PS}_2
Molecular Weight371.5 g/mol
XLogP3-AA3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Topological Polar Surface Area131 Ų

Spectroscopic and Stereochemical Features

The SMILES string CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC\text{CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC} confirms the connectivity, while the InChIKey ZVLVGXADXWMLKV-UHFFFAOYSA-N\text{ZVLVGXADXWMLKV-UHFFFAOYSA-N} provides a unique identifier for computational studies . The undefined stereocenter at the α-carbon (2-methylbutanoate branch) introduces potential for racemic mixtures or enantiomeric resolution, though no experimental optical data is available .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol exists in the literature, analogous methods for ethyl 2-ethyl-2-methylbutanoate suggest a plausible route :

  • Alkylation: A lithium diisopropylamide (LDA)-mediated deprotonation of ethyl 2-methylbutanoate at low temperatures (-78°C), followed by methyl iodide quench.

  • Phosphorylation: Introduction of the diethoxyphosphinothioylsulfanyl group via nucleophilic substitution, potentially using P(S)Cl3\text{P(S)Cl}_3 or similar reagents in the presence of ethoxide.

Table 2: Hypothetical Reaction Conditions

StepReagentTemperatureSolventYield (Hypothetical)
1LDA, CH₃I-78°C → RTTetrahydrofuran~90%
2(EtO)2P(S)SH\text{(EtO)}_2\text{P(S)SH}, Base0–25°CDichloromethane~70%

Reactivity Profile

  • Hydrolysis: The ester and phosphorothioate groups are susceptible to alkaline hydrolysis, potentially yielding carboxylic acid and phosphorothioic acid derivatives.

  • Thiol-Disulfide Exchange: The sulfanylacetyl moiety may participate in redox reactions with biological thiols like glutathione .

  • Coordination Chemistry: The phosphorus center could act as a ligand for transition metals, though no complexes have been reported .

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